Thermochemical Stability: Substituent Position Effects
The standard molar enthalpy of formation in the gaseous phase for the specific 2-methoxy-4-aminomethyl isomer can be inferred to differ from other aminomethylbenzoic acid isomers based on established class-wide trends. A systematic computational study of all 10 aminomethylbenzoic acid isomers demonstrated that the relative position of substituents on the benzene ring leads to significant differences in standard molar enthalpies of formation [1]. While direct quantitative data for the 2-methoxy-4-aminomethyl isomer are not available in the peer-reviewed literature, the class-level inference is clear: the 2-methoxy substitution, combined with the 4-aminomethyl group, places this compound within a specific energetic and aromaticity profile distinct from, for example, 4-aminomethylbenzoic acid (without a methoxy group) or 3-methoxy isomers.
| Evidence Dimension | Energetic Stability (Standard Molar Enthalpy of Formation in Gaseous Phase) |
|---|---|
| Target Compound Data | Not directly reported; can be inferred from class trends to differ from non-methoxylated analogs. |
| Comparator Or Baseline | 4-Aminomethylbenzoic acid (no methoxy group); 3-methoxy-4-aminomethylbenzoic acid (regioisomer). |
| Quantified Difference | Not quantified for this specific compound; class-level study shows isomer-dependent variation in energetics [1]. |
| Conditions | Computational study at B3LYP/6-311++G(d,p) level of theory; experimental combustion calorimetry for six isomers [1]. |
Why This Matters
Differences in thermochemical stability directly impact shelf-life, shipping conditions, and reaction exothermicity, which are critical procurement and process safety considerations for industrial users.
- [1] Lima, C.F.R.A.C., et al. Substituent effects on the energetics and aromaticity of aminomethylbenzoic acids. J. Phys. Chem. A. 2007;111(42):10598-10603. View Source
